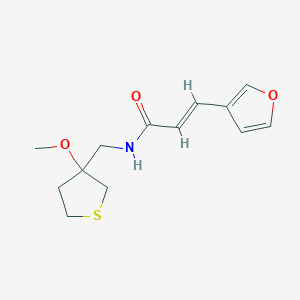

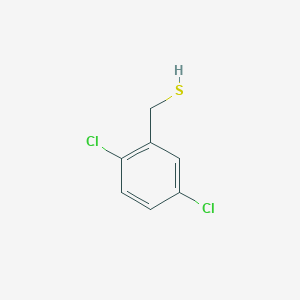

![molecular formula C23H21N5O3S2 B2530669 4-[双(2-氰乙基)磺酰胺基]-N-(5-甲基-4-苯基-1,3-噻唑-2-基)苯甲酰胺 CAS No. 313405-11-7](/img/structure/B2530669.png)

4-[双(2-氰乙基)磺酰胺基]-N-(5-甲基-4-苯基-1,3-噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves the use of 1,4-phenylene derivatives as key intermediates due to their ability to undergo various chemical reactions. In the context of synthesizing bis-substituted benzene derivatives, one approach involves the cycloaddition of 1,3-dipolar reagents to a Michael acceptor, such as 1,4-bis(E)-2-((arylmethanesulfonyl)vinyl)benzene. This method has been successfully applied to create a variety of (1,4-phenylene)bis(arylmethanesulfonylpyrroles and pyrazoles), which were subsequently tested for their antioxidant activity . Another synthetic pathway utilizes 1,4-phenylenediisothiocyanate as a starting material, which can react with aromatic amines, o-phenylenediamine, hydrazines, or o-aminothiophenol to yield a diverse array of bisthiourea, benzothiazole, quinazoline, benzoxazine, and imidazolidineiminothione derivatives .

Molecular Structure Analysis

The molecular structure of bis-substituted benzene compounds is characterized by the presence of two substituent groups attached to a benzene ring at the 1 and 4 positions. These substituents can significantly influence the compound's reactivity and physical properties. For instance, the presence of methoxy groups on the aromatic ring has been found to enhance the antioxidant activity of the synthesized compounds . The molecular structure also dictates the compound's ability to interact with biological targets, which is crucial for pharmacological applications.

Chemical Reactions Analysis

Bis-substituted benzene compounds can participate in various chemical reactions due to their functional groups. For example, the interaction of 1,4-phenylenediisothiocyanate with different nucleophiles leads to the formation of a wide range of derivatives, each with unique chemical properties . The reactivity of these compounds is largely dependent on the nature of the substituents and the underlying molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-substituted benzene derivatives are influenced by their molecular structure. The lipophilicity of such compounds, as indicated by their octanol-water partition coefficients, plays a critical role in their pharmacokinetic behavior. A higher lipophilicity can result in better penetration through biological membranes, as observed with N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide hydrochloride, which exhibited greater penetration through the gastrointestinal membrane and the blood-brain barrier compared to sulpiride . The substituents also affect the compound's solubility, stability, and reactivity, which are important parameters in drug design and development.

科学研究应用

合成与生物活性

- 噻唑和磺酰胺衍生物:与指定化合物类似,具有噻唑和磺酰胺基团的化合物已被合成并评估了各种生物活性。例如,连接到噻唑环的磺酰胺在镇痛、抗炎和抗菌活性方面显示出有希望的结果。这些研究表明类似化合物有可能用于开发新的治疗剂 (Gein 等人,2019)。

抗癌特性

- 抗癌评价:噻唑基苯甲酰胺的衍生物已被设计、合成并评估对各种癌细胞系的抗癌活性,显示出中等至极好的疗效。这突出了噻唑类化合物在癌症研究和治疗中的潜力 (Ravinaik 等人,2021)。

酶抑制

- 碳酸酐酶抑制剂:对碳酸酐酶的芳香磺酰胺抑制剂的研究表明磺酰胺衍生物在抑制碳酸酐酶同工酶中的作用,这对于理解和治疗与酶功能障碍相关的疾病具有重要意义 (Supuran 等人,2013)。

抗菌活性

- 抗菌和抗真菌作用:与目标化合物具有结构特征的双(唑基)磺酰胺乙酰胺显示出抗菌活性,表明其作为模板开发新的抗菌剂的潜力 (P 等人,2021)。

未来方向

The potential applications of this compound would depend on its physical and chemical properties, as well as its biological activity. Given the presence of several functional groups that are common in pharmaceuticals and other biologically active compounds, it’s possible that this compound could have interesting biological properties that could be explored in future research .

属性

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S2/c1-17-21(18-7-3-2-4-8-18)26-23(32-17)27-22(29)19-9-11-20(12-10-19)33(30,31)28(15-5-13-24)16-6-14-25/h2-4,7-12H,5-6,15-16H2,1H3,(H,26,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLANHEWPDVOYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

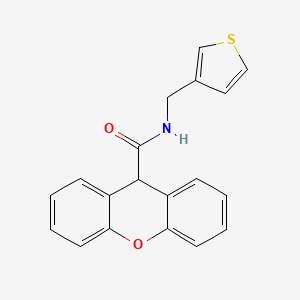

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2530588.png)

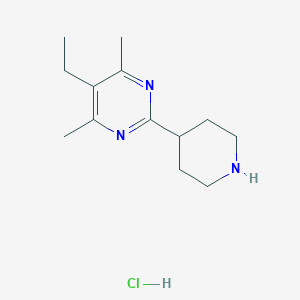

![2-(4-methoxyphenyl)-7-methyl-4-(methylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2530589.png)

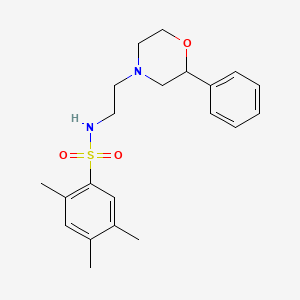

![8-(4-Ethoxyphenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2530596.png)

![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)

![[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol](/img/structure/B2530605.png)

![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)